molecular formula C22H23N3O6S B11240680 Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate

Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate

Cat. No.: B11240680
M. Wt: 457.5 g/mol
InChI Key: CPLJRWCHJNNFIG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyridazinyl moiety substituted with a methoxyphenyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety is synthesized by reacting 4-methoxyphenylhydrazine with a suitable dicarbonyl compound under reflux conditions.

    Attachment of the Sulfamoyl Group: The pyridazinyl intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a sulfonyl chloride reagent to introduce the sulfamoyl group.

    Etherification: The final step involves the etherification of the sulfamoyl intermediate with 2-bromoethyl benzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted benzoates and related esters.

Scientific Research Applications

Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the methoxyphenyl and pyridazinyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)sulfamoyl]benzoate can be compared with similar compounds such as:

    Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate: Shares the methoxyphenyl group but differs in the core structure and functional groups.

    Ethyl 3-[(6-chloro-3-pyridazinyl)oxy]benzoate: Contains a pyridazinyl moiety but with different substituents and ester linkage.

Properties

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethylsulfamoyl]benzoate

InChI

InChI=1S/C22H23N3O6S/c1-3-30-22(26)17-6-10-19(11-7-17)32(27,28)23-14-15-31-21-13-12-20(24-25-21)16-4-8-18(29-2)9-5-16/h4-13,23H,3,14-15H2,1-2H3

InChI Key

CPLJRWCHJNNFIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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